3-(4-fluorophenoxy)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-(4-fluorophenoxy)-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2/c1-28-15-18(14-27-28)22-10-5-16(12-25-22)13-26-23(29)17-3-2-4-21(11-17)30-20-8-6-19(24)7-9-20/h2-12,14-15H,13H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAKOLPFCJKUPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-fluorophenoxy)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, identified by its CAS number 2034312-38-2, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 402.4 g/mol. The structural features include a fluorophenoxy group and a pyridinyl moiety linked to a benzamide framework, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2034312-38-2 |
| Molecular Formula | C23H19FN4O2 |
| Molecular Weight | 402.4 g/mol |
| Structure | Chemical Structure |
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many benzamide derivatives target specific enzymes involved in disease pathways.
- Receptor Modulation : The compound may act as an allosteric modulator for certain receptors, influencing cellular signaling pathways.
- Antiproliferative Effects : Similar compounds have shown efficacy against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
Anticancer Activity
A study focusing on aminopyrazole-based compounds highlighted that modifications at the pyrazole position can significantly impact anticancer activity. For instance, compounds with specific substitutions demonstrated notable inhibition of cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells . The compound of interest may exhibit similar properties due to its structural characteristics.
Antimicrobial and Anti-inflammatory Properties
While specific data on the antimicrobial activity of this compound is limited, related compounds have shown varying degrees of antimicrobial effects. The anti-inflammatory potential is also a significant area of interest, as many benzamide derivatives possess anti-inflammatory properties that could be explored further.
Case Studies
- Cell Line Studies : In vitro studies have indicated that similar benzamide derivatives can reduce viability in cancer cell lines significantly. For instance, a related compound showed a growth inhibition percentage of 54.25% against HepG2 cells .
- Animal Models : Preclinical studies using animal models are essential to evaluate the in vivo efficacy and safety profile of such compounds. For example, related pyrazole derivatives have been tested for their ability to reduce tumor growth in xenograft models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s benzamide core is shared with several kinase inhibitors and antimicrobial agents. Key structural comparisons include:
Key Observations :
- Pyridine vs. Pyrimidine : The target compound’s pyridine-pyrazole group differs from imatinib’s pyridylpyrimidine, which may reduce off-target kinase binding .
- Fluorophenoxy vs. Trifluoromethyl: The 4-fluorophenoxy group in the target compound may improve solubility compared to trifluoromethyl substituents in ’s compound .
- Nitro vs.
Q & A
Q. Optimization Strategies :
- Temperature Control : Exothermic reactions (e.g., amide formation) require gradual reagent addition and cooling to prevent decomposition .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while toluene improves selectivity in coupling steps .
- Catalyst Screening : Pd(PPh₃)₄ for cross-coupling reactions increases yield compared to Pd(OAc)₂ .
Advanced Question: How can researchers address discrepancies in reported biological activity data for this compound?
Answer:
Contradictions often arise from:
- Purity Variability : Impurities ≥5% (e.g., unreacted starting materials) can skew bioassay results. Use HPLC (C18 column, acetonitrile/water gradient) to verify purity ≥98% .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or ATP concentrations in kinase assays alter IC₅₀ values. Standardize protocols using recombinant enzymes and control inhibitors (e.g., staurosporine) .
- Solubility Limitations : Poor aqueous solubility may reduce apparent potency. Pre-dissolve in DMSO (≤0.1% final concentration) and confirm compound stability via LC-MS .
Q. Resolution Workflow :
Replicate assays with independent synthetic batches.
Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity).
Perform meta-analysis of published data to identify outlier methodologies .
Basic Question: What analytical techniques are essential for characterizing this compound?
Answer:
- Structural Confirmation :
- Purity Assessment :
- HPLC-UV : Use a C18 column (4.6 × 150 mm) with 0.1% TFA in water/acetonitrile (gradient: 10%→90% over 20 min) .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen bonding patterns .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Answer:
Key Modifications :
- Fluorophenoxy Group : Replace with chloro or trifluoromethyl to assess steric/electronic effects on kinase binding .
- Pyridine-Pyrazole Linker : Introduce methylene or ethylene spacers to probe flexibility requirements .
Q. Methodology :
Analog Synthesis : Prepare 10–15 derivatives with systematic substitutions.
In Vitro Screening : Test against primary target (e.g., EGFR T790M) and off-target kinases (e.g., Src, ABL) at 1 µM .
Computational Modeling : Dock compounds into crystal structures (PDB: 3H6) to predict binding modes and optimize interactions .
Q. Example SAR Table :
| Derivative | R₁ (Phenoxy) | R₂ (Pyrazole) | IC₅₀ (EGFR T790M, nM) | Selectivity (WT EGFR) |
|---|---|---|---|---|
| Parent | 4-F | 1-Me | 12.3 | 8.5-fold |
| D1 | 4-Cl | 1-Me | 9.8 | 12.1-fold |
| D2 | 4-CF₃ | 1-Et | 6.5 | 18.7-fold |
Basic Question: What in vitro models are suitable for preliminary pharmacological evaluation?
Answer:
- Kinase Inhibition : Use HTRF® kinase assays (CisBio) with recombinant EGFR L858R/T790M mutant .
- Cell Viability : Screen in NSCLC lines (e.g., PC-9, H1975) via MTT assay (72 hr exposure, 0.1–10 µM range) .
- Membrane Permeability : Perform Caco-2 monolayer assays (Papp >1 × 10⁻⁶ cm/s indicates good absorption) .
Advanced Question: How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?
Answer:
- Microsomal Stability : Incubate with human liver microsomes (0.5 mg/mL) and NADPH. Monitor parent compound depletion over 60 min via LC-MS/MS. T½ >30 min is favorable .
- CYP Inhibition : Screen against CYP3A4/2D6 using fluorescent substrates (IC₅₀ >10 µM desired) .
- In Vivo PK : Administer 5 mg/kg IV/PO to Sprague-Dawley rats. Calculate AUC, Cmax, and oral bioavailability (F >20% acceptable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
